molecular formula C23H17N3O5 B4963786 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide

カタログ番号 B4963786
分子量: 415.4 g/mol
InChIキー: JKQPZJOYYFOJSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.

作用機序

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide targets the mitochondrial TCA cycle, which is essential for energy production in cancer cells. It binds to and inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This, in turn, leads to mitochondrial dysfunction and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in animal models of aging and neurodegenerative diseases.

実験室実験の利点と制限

One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially safer and more effective anticancer agent than traditional chemotherapy agents, which often have toxic side effects. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide research. One area of interest is the development of new formulations and delivery methods that improve its solubility and bioavailability. Another area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. Additionally, there is interest in exploring the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
This compound is a novel anticancer agent that targets the mitochondrial TCA cycle and has shown promising results in preclinical and clinical studies. Its selective targeting of cancer cells and ability to enhance the efficacy of other anticancer agents make it a potentially valuable addition to the arsenal of anticancer therapies. Further research is needed to explore its full potential as a therapeutic agent.

合成法

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide is synthesized through a multistep process that involves the condensation of 2-nitrobenzaldehyde and N-phenylpropanamide to form an intermediate, which is then cyclized to form the isoindole ring. The resulting compound is then reduced to the corresponding amine, which is then acylated with 3-(4-nitrophenyl)propanoic acid to form this compound.

科学的研究の応用

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in various cancer types, including pancreatic cancer, leukemia, and lymphoma. This compound has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cytarabine, in preclinical studies.

特性

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-21(24-16-6-2-1-3-7-16)20(14-15-10-12-17(13-11-15)26(30)31)25-22(28)18-8-4-5-9-19(18)23(25)29/h1-13,20H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQPZJOYYFOJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。